molecular formula C13H10N2O5 B2733246 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde CAS No. 357661-86-0

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde

Cat. No.: B2733246
CAS No.: 357661-86-0
M. Wt: 274.232
InChI Key: GIPSXMQZFAERMM-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is an organic compound with the molecular formula C13H10N2O5 and a molecular weight of 274.23 g/mol . This compound features a benzaldehyde moiety substituted with a methoxy group and a nitropyridinyl ether group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 5-nitropyridin-2-ol under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF)

Major Products Formed

    Oxidation: 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzoic acid

    Reduction: 3-Methoxy-4-[(5-aminopyridin-2-yl)oxy]benzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of a methoxybenzaldehyde core with a nitropyridinyl ether group makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-methoxy-4-(5-nitropyridin-2-yl)oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-19-12-6-9(8-16)2-4-11(12)20-13-5-3-10(7-14-13)15(17)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPSXMQZFAERMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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